

potential suppliers and purity levels of 3-Bromo-2-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-nitrotoluene

Cat. No.: B1267226

[Get Quote](#)

< < A Technical Guide to **3-Bromo-2-nitrotoluene**: Sourcing, Purity, and Application For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-nitrotoluene (CAS No. 52414-97-8) is a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries. Its unique structure, featuring a toluene ring with both a bromine atom and a nitro group, provides multiple reactive sites for constructing diverse molecular frameworks. This guide offers an in-depth analysis of potential suppliers, available purity levels, and essential protocols for quality assessment and safe handling, designed to support researchers and developers in leveraging this versatile compound for their synthetic needs.

Section 1: Introduction to 3-Bromo-2-nitrotoluene

1.1: Chemical Identity and Properties **3-Bromo-2-nitrotoluene**, also known as 1-bromo-3-methyl-2-nitrobenzene, is an aromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) It typically appears as a yellow crystalline low-melting mass.[\[4\]](#)

- CAS Number: 52414-97-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Melting Point: 25-29 °C[\[4\]](#)

- Density: 1.612 g/mL at 25 °C[4]
- Synonyms: 1-bromo-3-methyl-2-nitrobenzene, 6-Bromo-2-methyl-1-nitrobenzene[1][4]

1.2: Significance and Applications in Research and Development The strategic placement of the bromo and nitro functional groups makes **3-Bromo-2-nitrotoluene** a valuable precursor in organic synthesis. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, providing a pathway to aniline derivatives that are crucial for the synthesis of pharmaceuticals, dyes, and polymers. This dual reactivity allows for regioselective reactions, enhancing the efficiency and yield of complex target molecules, including heterocyclic compounds often found in drug candidates.

Section 2: Sourcing and Procurement of **3-Bromo-2-nitrotoluene**

2.1: Identifying Potential Suppliers A variety of chemical suppliers offer **3-Bromo-2-nitrotoluene**, ranging from large, well-known companies to more specialized manufacturers. When selecting a supplier, it is crucial to consider factors such as product purity, availability of batch-specific certificates of analysis (COA), and the ability to scale from research quantities to bulk production.

2.2: Comparative Analysis of Supplier Specifications and Purity Levels The purity of **3-Bromo-2-nitrotoluene** is a critical parameter that can significantly impact the outcome of a synthesis. Most suppliers offer this compound at purities of 97% or 98%.

Supplier	Reported Purity	Notes
Sigma-Aldrich (Merck)	97%	Product is listed, though may be discontinued in some regions. Certificates of Analysis for previous batches are available online.
J&K Scientific	98%	Provides general product information and safety data. [3]
Georganics	High Purity	Offers various sizes from milligrams to multi-kilogram batches for research, pilot-scale, or production. [1]
Santa Cruz Biotechnology	Not specified	Product is intended for research use only. [2]
ChemicalBook	Lists multiple suppliers	Acts as a directory, often listing purities of 97% or 98%. [5] [6]
TCI America	≥98.0% (GC)	Specifies Gas Chromatography (GC) as the method for purity determination for the related isomer 2-Bromo-3-nitrotoluene. [7]

2.3: Considerations for Procurement: Regulatory and Safety Aspects **3-Bromo-2-nitrotoluene** is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#) It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[\[1\]](#) Therefore, procurement must be accompanied by a thorough review of the Safety Data Sheet (SDS) to ensure appropriate handling and storage facilities are in place.

Section 3: Quality Assessment and Purity Verification

3.1: Importance of High Purity for Scientific Applications In drug development and fine chemical synthesis, the presence of impurities can lead to undesirable side reactions, lower yields, and

complications in the purification of the final product. Verifying the purity of starting materials like **3-Bromo-2-nitrotoluene** is a non-negotiable step to ensure the reproducibility and success of a synthetic protocol.

3.2: Recommended Analytical Techniques for Purity Determination A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

- **3.2.1: High-Performance Liquid Chromatography (HPLC):** Ideal for quantifying the main component and detecting non-volatile impurities.
- **3.2.2: Gas Chromatography-Mass Spectrometry (GC-MS):** Suitable for separating and identifying volatile impurities. TCI America specifies GC for purity analysis of a related isomer.^[7]
- **3.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides structural confirmation of the main component and can be used for quantitative analysis (qNMR) with an internal standard.

3.3: Step-by-Step Protocol for Purity Verification via HPLC This protocol provides a general framework for the HPLC analysis of **3-Bromo-2-nitrotoluene**. Method optimization will be required.

- Preparation of Standard Solution: Accurately weigh approximately 10 mg of a reference standard of **3-Bromo-2-nitrotoluene** and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
- Preparation of Sample Solution: Prepare a sample solution of the procured **3-Bromo-2-nitrotoluene** at the same concentration as the standard.
- Chromatographic Conditions (Starting Point):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm.
- Injection Volume: 10 μ L.
- Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component in the sample chromatogram to the total peak area (Area % method).

Section 4: Purification Methodologies

4.1: Rationale for Further Purification If the procured material does not meet the required purity specifications for a sensitive application, further purification is necessary. Recrystallization is a common and effective method for purifying solid organic compounds.

4.2: Protocol for Recrystallization of **3-Bromo-2-nitrotoluene**

- Solvent Selection: Choose a solvent in which **3-Bromo-2-nitrotoluene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a hexane/ethyl acetate mixture are potential candidates.
- Dissolution: In a fume hood, gently heat the chosen solvent and add the minimum amount required to fully dissolve the crude **3-Bromo-2-nitrotoluene**.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified compound should form. The cooling can be further promoted by placing the flask in an ice bath.
- Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified product should be sharp and within the literature range (25-29 °C)[4]

Section 5: Handling, Storage, and Safety

5.1: Best Practices for Safe Handling Due to its hazardous nature, strict safety protocols must be followed when handling **3-Bromo-2-nitrotoluene**.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][9]
- Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] In case of contact, wash the affected area thoroughly with soap and water.[1]

5.2: Recommended Storage Conditions Proper storage is essential to maintain the integrity of the compound.

- Container: Keep containers securely sealed when not in use.[8]
- Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8][9] The recommended storage condition is often at room temperature, sealed in a dry environment.[4]

Section 6: Conclusion

3-Bromo-2-nitrotoluene is a versatile and valuable reagent for chemical synthesis. Successful and reproducible research and development depend on sourcing high-purity material and verifying its quality. This guide provides the foundational knowledge for researchers to confidently procure, analyze, and handle this compound, ensuring both the integrity of their work and the safety of their laboratory personnel. By partnering with reliable suppliers and implementing rigorous quality control measures, the full synthetic potential of **3-Bromo-2-nitrotoluene** can be realized.

Section 7: References

- Georganics. (n.d.). **3-Bromo-2-nitrotoluene** - High purity | EN. Retrieved from --INVALID-LINK--

- Santa Cruz Biotechnology, Inc. (n.d.). **3-Bromo-2-nitrotoluene** | CAS 52414-97-8 | SCBT. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). **3-Bromo-2-nitrotoluene** 97% | 52414-97-8. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). **3-Bromo-2-nitrotoluene** 97% | 52414-97-8. Retrieved from --INVALID-LINK--
- Apollo Scientific. (2023, August 3). Safety Data Sheet for 3-Bromonitrobenzene. Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). **3-BROMO-2-NITROTOLUENE** | 52414-97-8. Retrieved from --INVALID-LINK--
- Chemical Point. (n.d.). **3-Bromo-2-nitrotoluene**. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2010, October 22). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
- J&K Scientific. (n.d.). **3-Bromo-2-nitrotoluene**, 98% | 52414-97-8. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
- ChemicalBook. (2022, June 14). **3-bromo-2-nitrotoluene** price. Retrieved from --INVALID-LINK--
- Chemdad Co., Ltd. (n.d.). **3-BROMO-2-NITROTOLUENE**. Retrieved from --INVALID-LINK--
- Fisher Scientific. (n.d.). 2-Bromo-3-nitrotoluene 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
- Anhui Newman Fine Chemicals Co., Ltd. (n.d.). Exploring the Synthesis Applications of **3-Bromo-2-nitrotoluene**. Retrieved from --INVALID-LINK--
- PubChem. (n.d.). 2-bromo-3-nitrotoluene. Retrieved from --INVALID-LINK--

- Anhui Newman Fine Chemicals Co., Ltd. (n.d.). The Role of **3-Bromo-2-nitrotoluene** in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
- Santa Fe College. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-nitrotoluene - High purity | EN [georganics.sk]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-BROMO-2-NITROTOLUENE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3-BROMO-2-NITROTOLUENE | 52414-97-8 [amp.chemicalbook.com]
- 6. 3-BROMO-2-NITROTOLUENE price,buy 3-BROMO-2-NITROTOLUENE - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-3-nitrotoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [potential suppliers and purity levels of 3-Bromo-2-nitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267226#potential-suppliers-and-purity-levels-of-3-bromo-2-nitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com